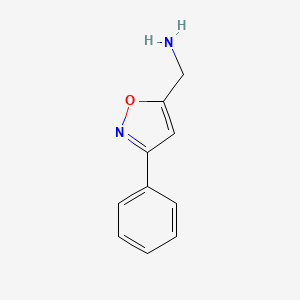

(3-Phenyl-5-isoxazolyl)methanamine

描述

Historical Context and Discovery of Isoxazole (B147169) Derivatives

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. nih.govwikipedia.org The synthesis of isoxazoles can be achieved through various methods, with one of the most common being the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. wikipedia.orgrsc.org Another established route involves the reaction of hydroxylamine (B1172632) with 1,3-diketones. wikipedia.org Over the years, numerous synthetic strategies have been developed, including metal-free and microwave-assisted approaches, to improve efficiency and facilitate the creation of complex isoxazole derivatives. rsc.orgigi-global.com These advancements have been pivotal in exploring the vast chemical space and therapeutic potential of this class of compounds. rsc.orgnih.gov

Significance of the Isoxazole Ring System in Chemical Biology

The isoxazole nucleus is a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net Its unique electronic and structural characteristics, including its electron-rich nature and the weak N-O bond susceptible to cleavage, make it a versatile scaffold in drug design. nih.govnih.gov Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. rsc.orgnih.gov This wide range of activities has made the isoxazole ring a popular moiety in the design of new therapeutic agents. bohrium.com The ability of the isoxazole ring to participate in various non-covalent interactions can also contribute to improved physicochemical properties, such as increased efficacy and reduced toxicity, in drug candidates. bohrium.com

The isoxazole ring is found in several commercially available drugs, highlighting its therapeutic importance. researchgate.net Examples include the COX-2 inhibitor valdecoxib (B1682126) and the antirheumatic drug leflunomide. wikipedia.orgpharmatutor.orgresearchgate.net Furthermore, the isoxazolyl group is a key component in some beta-lactamase-resistant antibiotics like cloxacillin (B1194729) and dicloxacillin. wikipedia.org

Overview of Research Trajectories for (3-Phenyl-5-isoxazolyl)methanamine

Research involving this compound has primarily focused on its utility as a building block in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.comlookchem.com Scientists have utilized this compound to create novel derivatives for investigation in various fields.

One significant area of research is in the development of new pharmaceuticals. chemimpex.com For instance, a series of 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)amino] substituted 4(3H)-quinazolinone derivatives were synthesized and evaluated for their antineoplastic activity against several human cancer cell lines. nih.gov The most active of these compounds demonstrated notable inhibitory concentrations. nih.gov This highlights the potential of this compound as a scaffold for anticancer agents.

Beyond oncology, its derivatives are explored for other therapeutic uses. Research has pointed towards its use in synthesizing compounds with potential anti-inflammatory and analgesic properties. chemimpex.com The compound is also a key intermediate in the development of pharmaceuticals targeting neurological disorders. chemimpex.com

In addition to medicinal chemistry, this compound and its derivatives have found applications in agrochemical research, serving as a basis for the development of new pesticides and herbicides. chemimpex.comlookchem.com The compound is also employed in materials science for creating new polymers and coatings. chemimpex.comlookchem.com

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | (3-phenyl-1,2-oxazol-5-yl)methanamine |

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.203 g/mol |

| CAS Number | 54408-35-4 |

| Synonyms | 3-phenylisoxazol-5-yl methanamine, 5-aminomethyl-3-phenylisoxazole |

Structure

3D Structure

属性

IUPAC Name |

(3-phenyl-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZLTCXQTOKUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377333 | |

| Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54408-35-4 | |

| Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for (3-Phenyl-5-isoxazolyl)methanamine

Traditional and widely adopted methods for synthesizing this compound rely on the functionalization of pre-formed isoxazole (B147169) precursors. These routes are valued for their reliability and relatively straightforward execution.

A direct approach to forming the title compound involves the reaction of an isoxazole derivative bearing a leaving group on the methyl substituent at the 5-position with an amine source. This method is a classical example of nucleophilic substitution.

A prevalent and effective strategy for the synthesis of this compound involves the use of a halogenated precursor, most commonly 5-bromomethyl-3-phenyl-isoxazole. researchgate.net This intermediate serves as a highly reactive electrophile for the introduction of the amine functionality. The synthesis of the precursor itself, 5-bromomethyl-3-phenylisoxazole, can be achieved via a multi-component 1,3-dipolar cycloaddition reaction between in situ-generated benzaldoxime (B1666162) chloride (from benzaldehyde) and propargyl bromide. researchgate.net

Once the brominated precursor is obtained, it can be subjected to various amination procedures:

Reaction with Ammonia (B1221849): Direct reaction with ammonia can provide the primary amine, although this can sometimes lead to over-alkylation, forming secondary and tertiary amine byproducts.

Gabriel Synthesis: A more controlled method is the Gabriel synthesis. This involves reacting 5-bromomethyl-3-phenyl-isoxazole with potassium phthalimide (B116566) to form an N-substituted phthalimide intermediate. Subsequent hydrolysis or hydrazinolysis of this intermediate cleaves the phthalimide group, liberating the desired primary amine, this compound, with high purity. rsc.org

Another important precursor is 3-phenylisoxazole-5-carboxaldehyde. This aldehyde can be converted to the target amine via reductive amination. This two-step, one-pot process involves reacting the aldehyde with an amine source (like ammonia or ammonium (B1175870) salts) to form an intermediate imine, which is then reduced in situ by a suitable reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) to yield the final product. acs.org

A summary of precursor-based approaches is presented in the table below.

| Precursor | Reagents | Method |

| 5-bromomethyl-3-phenyl-isoxazole | 1. Potassium Phthalimide2. Hydrazine | Gabriel Synthesis |

| 5-bromomethyl-3-phenyl-isoxazole | Ammonia | Direct Amination |

| 3-phenylisoxazole-5-carboxaldehyde | Ammonia, Sodium Borohydride | Reductive Amination |

Advanced Synthetic Strategies and Green Chemistry Approaches

In line with the principles of green chemistry, modern synthetic efforts focus on improving the efficiency and sustainability of amine synthesis. citedrive.comrsc.org While specific green protocols for this compound are not extensively documented, general advancements in amine synthesis are applicable. These include:

Catalytic Hydrogenation: The reduction of a corresponding nitrile (3-phenylisoxazole-5-carbonitrile) or oxime (from 3-phenylisoxazole-5-carboxaldehyde) using catalytic hydrogenation offers a cleaner alternative to metal hydride reagents, as the only byproduct is water or ammonia.

Biocatalysis: The use of enzymes, such as transaminases, for the conversion of a ketone or aldehyde precursor (e.g., 5-acetyl-3-phenylisoxazole or 3-phenylisoxazole-5-carboxaldehyde) into the amine represents a highly selective and environmentally benign approach. acs.org

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or ionic liquids in the synthetic steps can significantly reduce the environmental impact. acs.org For instance, some isoxazole syntheses have been successfully carried out in DMF/water mixtures. researchgate.net

Mechanistic Studies of this compound Formation

The mechanism of formation depends on the chosen synthetic route.

From 5-bromomethyl-3-phenyl-isoxazole: The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine nucleophile (e.g., ammonia or phthalimide anion) attacks the electrophilic methylene (B1212753) carbon (—CH2—) attached to the bromine atom. This attack occurs in a single concerted step, leading to the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond.

From 3-phenylisoxazole-5-carboxaldehyde (Reductive Amination): This reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine. In the final step, a hydride reagent (e.g., from NaBH4) reduces the imine C=N double bond to furnish the primary amine. acs.org

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a critical consideration in the initial synthesis of the 3,5-disubstituted isoxazole ring. The most common method for constructing this ring is the [3+2] cycloaddition of a nitrile oxide (generated in situ from an aldoxime) with an alkyne. acs.orgacs.org To obtain the desired 3-phenyl-5-substituted pattern, the reaction must be performed between benzonitrile (B105546) oxide (Ar-C≡N+-O-) and a terminally functionalized alkyne (e.g., propargyl bromide, HC≡C-CH2Br). researchgate.net The reaction's regioselectivity is governed by electronic and steric factors, ensuring the phenyl group from the nitrile oxide ends up at the C3 position and the substituent from the alkyne is at the C5 position. rsc.orgrsc.org Alternative syntheses, such as the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound, also yield specific regioisomers based on the substitution pattern of the dicarbonyl starting material. youtube.com

Stereoselectivity is not a factor in the synthesis of the final product, this compound, as it is an achiral molecule and does not possess any stereocenters.

Catalytic Methods in the Synthesis of this compound

Catalysis can be employed to enhance the efficiency of various steps in the synthesis.

Phase-Transfer Catalysis: In the Gabriel synthesis or direct amination using the bromomethyl precursor, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to facilitate the reaction between the aqueous amine/phthalimide salt and the organic-soluble isoxazole substrate, improving reaction rates and yields.

Metal Catalysis: Transition metal catalysts are central to many modern amination and amidation reactions. While not specifically detailed for this compound, methods like the Buchwald-Hartwig amination could potentially be adapted. More relevant is the use of metal catalysts (e.g., Ni, Pd, Pt) for the catalytic hydrogenation of a nitrile or oxime precursor. rsc.org

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have been reported to catalyze the [3+2] cycloaddition of nitrile oxides and alkynes for the regioselective synthesis of 3,5-disubstituted isoxazoles, offering a metal-free catalytic route to the core structure. researchgate.net

Reactivity and Chemical Transformations of 3 Phenyl 5 Isoxazolyl Methanamine

Nucleophilic and Electrophilic Reactions of the Amine Functionality

The primary amine group in (3-Phenyl-5-isoxazolyl)methanamine is a key site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily attacking electrophilic centers. This reactivity is fundamental to many of its synthetic applications.

Common nucleophilic reactions of the amine functionality include acylation and alkylation.

Acylation: The amine can react with acylating agents such as acid chlorides and acid anhydrides to form corresponding amides. For instance, the reaction with an acid chloride would proceed via a nucleophilic acyl substitution mechanism.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, and ultimately to quaternary ammonium (B1175870) salts through over-alkylation. Controlling the stoichiometry of the reactants is crucial to achieve the desired level of substitution.

A significant application of the amine's nucleophilicity is in the synthesis of heterocyclic compounds. For example, this compound serves as a key precursor in the synthesis of novel 3-[(3-phenyl-isoxazol-5-yl)amino] substituted 4(3H)-quinazolinone derivatives. nih.gov In this synthesis, the amine group acts as a nucleophile, participating in the formation of the quinazolinone ring system.

While the amine is primarily nucleophilic, it can undergo reactions with strong electrophiles. However, its basicity also allows it to be protonated in the presence of acids, forming an ammonium salt, which deactivates its nucleophilicity.

Reactions Involving the Isoxazole (B147169) Ring System

The isoxazole ring, while aromatic, possesses unique reactivity due to the presence of the N-O bond, which is relatively weak and susceptible to cleavage under certain conditions. researchgate.net This allows the isoxazole ring to serve as a masked form of various functional groups.

Ring Opening: The N-O bond of the isoxazole ring can be cleaved under reductive or basic conditions. This ring-opening can lead to the formation of difunctionalized compounds such as 1,3-dicarbonyls, enaminoketones, or β-hydroxy nitriles, which are valuable synthetic intermediates. researchgate.net For instance, a ring-opening fluorination of isoxazoles has been developed using an electrophilic fluorinating agent, leading to tertiary fluorinated carbonyl compounds. researchgate.net

Cycloaddition Reactions: The isoxazole ring itself is often synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. researchgate.netnih.gov While the pre-formed isoxazole ring in this compound is generally stable, the principles of cycloaddition are central to the synthesis of its core structure and its derivatives. nih.govillinois.edunih.gov

Functionalization: Direct functionalization of the isoxazole ring at the C-4 position is possible, although the ring can be labile under basic conditions. researchgate.net

Derivatization Strategies for Structure Elucidation and Functionalization

Derivatization of this compound is a common strategy for both elucidating its structure and modifying its functional properties.

For structure elucidation, converting the amine to a crystalline derivative with a known melting point, such as an amide or a salt, can aid in its identification and purity assessment. Spectroscopic techniques like NMR and IR are then used to confirm the structure of these derivatives.

Functionalization through derivatization is a powerful tool in drug discovery and materials science. By modifying the amine group or the phenyl ring, the compound's biological activity, solubility, and other physicochemical properties can be fine-tuned. A prime example is the synthesis of quinazolinone derivatives, which have shown potential antineoplastic activity. nih.gov In this case, the derivatization of the amine group leads to a new class of compounds with enhanced biological function.

Exploration of Novel Reaction Pathways and Synthetic Utility

The unique combination of a reactive amine and a versatile isoxazole ring makes this compound a valuable starting material for exploring novel reaction pathways and synthesizing complex molecules. lookchem.com

Researchers have utilized this compound as a building block for creating libraries of new chemical entities for high-throughput screening. chemimpex.com Its synthetic utility is highlighted by its role in the preparation of compounds with anti-inflammatory and analgesic properties. chemimpex.com

The development of one-pot, multi-component reactions involving isoxazole derivatives is an active area of research. These reactions offer an efficient and environmentally friendly way to generate molecular diversity. For example, the synthesis of 3,4,5-trisubstituted isoxazoles can be achieved in water via a [3+2]-cycloaddition of nitrile oxides and 1,3-dicarbonyl compounds. nih.govolemiss.edu

Potential Hazardous Reactions and Stability Considerations in Chemical Transformations

Like many chemical compounds, this compound requires careful handling to avoid hazardous reactions.

Stability: The compound is generally stable under normal conditions. environmentclearance.nic.in It is typically stored in a cool, dry, well-ventilated area away from incompatible substances. environmentclearance.nic.infishersci.com Recommended storage is often at 0-8°C. chemimpex.com

Hazardous Reactions:

Incompatible Materials: It should be kept away from strong oxidizing agents. environmentclearance.nic.in

Hazardous Decomposition Products: Information on hazardous decomposition products is limited, but in the event of a fire, appropriate extinguishing media like dry chemical, carbon dioxide, or alcohol-resistant foam should be used. chemicalbook.com

Hazardous Polymerization: Hazardous polymerization does not typically occur. environmentclearance.nic.in

Handling Precautions:

Avoid contact with skin and eyes. fishersci.comangenechemical.com

Avoid formation of dust and aerosols. angenechemical.com

Ensure adequate ventilation. environmentclearance.nic.inangenechemical.com

Personal protective equipment, including gloves and safety goggles, should be worn. fishersci.comangenechemical.com

In case of contact, immediate flushing with water is recommended. environmentclearance.nic.infishersci.com

The toxicological properties of this substance have not been fully investigated, and it may cause skin, eye, and respiratory tract irritation. environmentclearance.nic.in

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Methodologies for SAR Analysis of (3-Phenyl-5-isoxazolyl)methanamine Derivatives

The SAR analysis of this compound derivatives involves synthesizing a series of related compounds and evaluating their biological activity. nih.gov This process aims to identify which parts of the molecule, known as pharmacophores, are essential for its biological function and how modifications to these parts affect activity. researchgate.netresearchgate.net

Key methodologies include:

Systematic Modification : Researchers systematically alter the three main components of the molecule: the phenyl ring, the isoxazole (B147169) core, and the methanamine side chain. For instance, various substituents can be introduced onto the phenyl ring to probe the effects of electronics and sterics on activity. nih.govnih.gov

Bioisosteric Replacement : This involves replacing functional groups with other groups that have similar physical or chemical properties to see if biological activity is maintained or improved. For example, the phenyl group might be replaced with other aromatic or heteroaromatic rings.

Docking-Based SAR : Computational docking studies are used to predict how different derivatives bind to a biological target, such as an enzyme or receptor. This information helps to rationalize the observed activity data and guide further design. frontiersin.org A study on 3-phenylcoumarin (B1362560) derivatives, for example, used a docking-based SAR analysis to understand the determinants of Monoamine Oxidase B (MAO-B) inhibition. frontiersin.org

These qualitative analyses help build a foundational understanding of the structural requirements for activity.

Computational Approaches in QSAR Modeling

QSAR provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For isoxazole derivatives, computational techniques like 3D-QSAR are particularly powerful. mdpi.comtandfonline.com

Common approaches include:

Comparative Molecular Field Analysis (CoMFA) : This method generates a 3D grid around aligned molecules and calculates steric and electrostatic fields. The resulting model highlights regions where bulky groups or specific electronic properties are favorable or unfavorable for activity. mdpi.comnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) : Similar to CoMFA, CoMSIA evaluates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. This provides a more detailed map of the structural features influencing activity. mdpi.com

A 3D-QSAR study on isoxazole derivatives acting as Farnesoid X Receptor (FXR) agonists produced robust CoMFA and CoMSIA models with strong predictive ability. mdpi.com The statistical validation of these models is crucial for ensuring their reliability. tandfonline.com

Table 1: Statistical Parameters for a 3D-QSAR Model of Isoxazole Derivatives

| Parameter | CoMFA Model | CoMSIA Model | Description |

|---|---|---|---|

| q² | 0.664 | 0.706 | Cross-validated correlation coefficient, indicating the internal predictive ability of the model. |

| r² | 0.960 | 0.969 | Non-cross-validated correlation coefficient, indicating the goodness of fit of the model. |

| r²_pred | 0.872 | 0.866 | Predictive correlation coefficient for the external test set, indicating the model's ability to predict the activity of new compounds. |

This table is based on data from a 3D-QSAR study on a series of isoxazole derivatives targeting the Farnesoid X Receptor (FXR). mdpi.com

These models allow for the virtual screening and prediction of the activity of newly designed compounds, accelerating the drug discovery process. acs.org

Influence of Substituent Effects on Biological Activity and Reactivity

The type and position of substituents on the phenyl ring and the isoxazole core of this compound derivatives have a profound impact on their biological activity. nih.govnih.gov

Electronic Effects : Electron-donating groups (e.g., methoxy, -OCH₃) and electron-withdrawing groups (e.g., nitro, -NO₂; chloro, -Cl) on the phenyl ring can alter the molecule's electron distribution. nih.govnih.gov This influences its ability to interact with biological targets through mechanisms like hydrogen bonding or pi-pi stacking. For example, in one study on benzoxazolylalanine derivatives, introducing an electron-accepting bromine atom significantly increased antifungal activity. nih.gov

Steric Effects : The size and shape of substituents (steric hindrance) can dictate how the molecule fits into a receptor's binding pocket. Bulky substituents may prevent optimal binding, while smaller groups might be necessary for a snug fit. nih.gov

Hydrophobicity : The hydrophobicity (water-repelling nature) of substituents is also critical. Contour maps from a CoMSIA model of isoxazole derivatives revealed that increased hydrophobicity at certain positions was crucial for agonistic activity. mdpi.com

Studies on related heterocyclic compounds have shown that even the position of a nitrogen atom within a substituent can significantly affect antimicrobial activity. nih.gov Similarly, for some thiazole (B1198619) derivatives, compounds with furan (B31954) and bromothiophene substituents showed high antibacterial activity, whereas those with nitro, fluoro, or chloro aromatic groups did not. nih.gov

Conformational Analysis and Molecular Recognition

The 3D shape, or conformation, of this compound is critical for its interaction with a biological target (molecular recognition). The molecule is flexible, particularly around the single bonds connecting the phenyl ring to the isoxazole and the methanamine group to the isoxazole.

Conformational analysis aims to identify the low-energy, biologically active conformation. nih.gov

Energy Minimization : Computational methods are used to find the most stable conformations of the molecule. mdpi.com The structures of isoxazole compounds are often optimized through energy minimization using force fields like Tripos. mdpi.com

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms in a molecule over time, providing insight into its flexibility and the stability of its interaction with a target protein. tandfonline.com These simulations can confirm if a ligand remains stably bound within a receptor's active site. tandfonline.com

In a 3D-QSAR study of phenylalkylamines, comparing two different conformations was essential, and the resulting models suggested that one conformation was preponderant when interacting with the receptor. nih.gov This highlights the necessity of considering molecular flexibility in SAR studies.

Pharmacophore Modeling and Lead Optimization Strategies

A pharmacophore is an abstract representation of all the steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.com For isoxazole derivatives, the isoxazole ring itself is often a key pharmacophoric element. researchgate.netresearchgate.net

Model Generation : Pharmacophore models can be generated based on a set of active ligands or the structure of the biological target itself. dovepress.com For a series of isoxazole compounds acting as FXR agonists, a pharmacophore model was constructed using previously published active compounds. mdpi.com

Virtual Screening : These models are then used as 3D queries to search large compound libraries for new molecules that match the pharmacophore, a process known as virtual screening. dovepress.com

Lead Optimization : Once a "hit" or "lead" compound is identified, pharmacophore models guide its optimization. dovepress.com By understanding the key features required for activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings), chemists can design new derivatives with improved potency and selectivity. The combination of 3D-QSAR and MD simulations is considered an effective strategy for guiding this process. mdpi.com

For instance, QSAR models can predict the activity of designed compounds, allowing researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources. mdpi.comtandfonline.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Phenylisoxazole-5-methanamine |

| Cilofexor |

| Tropifexor |

| PX20606 |

| LY2562175 |

| GW4064 |

| Cisplatin |

| Indomethacin |

| Aspirin |

| Leflunomide |

| Valdecoxib (B1682126) |

| Zonisamide |

| Isocarboxazid |

| Sulfamethoxazole |

| Sulfisoxazole |

| Oxacillin |

| Cloxacillin (B1194729) |

| Dicloxacillin |

| Flucloxacillin |

| Cycloserine |

| 3-phenylcoumarin |

| Promethazine |

| 2-(1-(4-(4-methylpiperazin-1-yl)phenyl)ethyl)-10H-phenothiazine |

| H-Box[3-B(OH)2Ph]-OMe |

| H-Box[4-B(OH)2Ph]-OMe |

| H-Box[3,4,5-(OMe)3Ph]-OMe |

| H-Box[2,4,5-(OMe)3Ph]-OMe |

| H-Box(4PyBr)-OMe |

| 3-(2-chlorophenyl)-2-phenyl-3H-quinazolin-4-one |

| 3-Phenyl-5-isoxazolone |

| 5-chloro-2-mercaptobenzimidazole |

| 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole |

Applications in Medicinal Chemistry and Pharmaceutical Development

Role of (3-Phenyl-5-isoxazolyl)methanamine as a Key Intermediate in Drug Synthesis

This compound is a valuable chemical intermediate for the synthesis of a variety of pharmaceuticals. lookchem.com Its structure allows for further chemical modifications, making it a key building block in the assembly of more complex drug molecules. lookchem.com For instance, it has been utilized in the synthesis of novel quinazolinone derivatives, which have shown potential as antineoplastic agents. nih.gov The synthesis of these complex molecules often involves reacting the amine group of this compound with other chemical entities to build the final drug structure. nih.gov

A new series of 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazole derivatives were synthesized using ethyl-3-phenyl isoxazole-5-carboxylates and amide oximes as starting materials. ijpcsonline.com This highlights the versatility of the isoxazole (B147169) core in creating diverse heterocyclic compounds with potential biological activities. ijpcsonline.com

Development of Pharmaceutical Agents Targeting Neurological Disorders

The unique structure of this compound makes it a promising candidate for the development of drugs aimed at treating neurological disorders. chemimpex.com The isoxazole ring is known to interact with biological systems, and by modifying the substituents on the phenyl and methanamine groups, chemists can fine-tune the compound's properties to target specific receptors or enzymes in the brain. chemimpex.com Research in this area is focused on creating derivatives that can cross the blood-brain barrier and exert their effects on the central nervous system.

For example, derivatives of 3-phenyl-5-isothiazole carboxamides, a related class of compounds, have been shown to be potent allosteric antagonists of the mGluR1 receptor, which is implicated in persistent pain. nih.gov This suggests that isoxazole-containing compounds could be a fruitful area of research for new analgesics that act on the central nervous system. nih.gov

Exploration of Anti-inflammatory and Analgesic Properties of Derived Compounds

Researchers have actively explored the potential of compounds derived from this compound as anti-inflammatory and analgesic agents. chemimpex.comchemimpex.com The isoxazole nucleus is a component of some non-steroidal anti-inflammatory drugs (NSAIDs), and this has spurred interest in creating new isoxazole-based compounds with improved efficacy and fewer side effects.

A study on hybrid quinazoline (B50416) derivatives containing an isoxazole moiety demonstrated that these compounds possess both analgesic and anti-inflammatory properties. mdpi.com The analgesic activity was evaluated using the tail-flick method, and the study found that the substitution pattern on the phenyl ring influenced the level of activity. mdpi.com Specifically, compounds with electron-withdrawing groups tended to show higher analgesic activity. mdpi.com

| Compound Type | Biological Activity | Key Findings |

| Quinazoline-isoxazole hybrids | Analgesic, Anti-inflammatory | Substitution at the 4-position of the phenyl ring and the presence of electron-withdrawing groups enhanced analgesic activity. mdpi.com |

| 3-Phenyl-5-isothiazole carboxamides | Analgesic (mGluR1 antagonist) | Showed robust activity in a persistent pain model, correlating with CNS receptor occupancy. nih.gov |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and carboxylic acids | Anti-inflammatory, Analgesic | Potent inhibitors of COX-1, COX-2, and 5-LOX with encouraging in vivo results. nih.gov |

Investigation of Enzyme Interactions and Metabolic Pathways in Biochemical Research

In biochemical research, this compound and its derivatives are utilized to study enzyme interactions and metabolic pathways. chemimpex.com Understanding how these compounds interact with specific enzymes can provide valuable insights into disease mechanisms and help in the design of more effective drugs. These studies often involve biochemical assays to determine the inhibitory or activating effects of the compounds on target enzymes. chemimpex.com

Novel Therapeutic Agent Development and Drug Discovery Pipelines

This compound and its analogues are considered valuable scaffolds in drug discovery pipelines for the development of novel therapeutic agents. chemimpex.com The ability to readily synthesize a variety of derivatives from this starting material allows for the creation of large chemical libraries that can be screened for activity against a wide range of biological targets. lookchem.com This approach accelerates the process of identifying promising lead compounds for further development.

For instance, the discovery of VX-970 (M6620), an ATR kinase inhibitor that entered clinical studies, was based on a 2-aminopyrazine (B29847) core, but the optimization of this inhibitor involved the incorporation of an isoxazole moiety. nih.gov This highlights how isoxazole-containing fragments can be crucial in the rational design of new drug candidates. nih.gov

Mechanism of Action Studies and Biological Target Identification

A critical aspect of drug development is understanding a compound's mechanism of action. While specific mechanism of action studies for this compound itself are not extensively detailed in the provided results, the term "methanamine" is a component of its name. It is important to distinguish this compound from "methenamine," a different urinary tract antiseptic. nih.govdrugbank.compatsnap.comdroracle.ai Methenamine (B1676377) works by releasing formaldehyde (B43269) in acidic urine, which then denatures bacterial proteins and nucleic acids. nih.govpatsnap.com This mechanism is specific to methenamine and should not be conflated with this compound.

The biological targets of derivatives of this compound are diverse. For example, some quinazoline derivatives synthesized from it have been evaluated for antineoplastic activity against various cancer cell lines. nih.gov Other related isoxazole compounds have been investigated as inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, a key protein in the DNA damage response. nih.gov

Applications in Agrochemical Research

Development of New Pesticides and Herbicides from (3-Phenyl-5-isoxazolyl)methanamine Derivatives

The modification of the this compound structure has led to the discovery of numerous derivatives with potent insecticidal and herbicidal properties. chemimpex.comresearchgate.netnih.gov Scientists utilize this core structure as a template, employing strategies like scaffold hopping and active group combination to synthesize novel compounds with improved efficacy and selectivity. acs.orgnih.govresearchgate.net

In pesticide development, research has focused on creating isoxazoline (B3343090) and isoxazole (B147169) carboxamide derivatives. These compounds have demonstrated high insecticidal activity against a range of lepidopteran pests, which are known to cause significant crop damage. nih.govsioc-journal.cnnih.gov For example, studies have shown that modifying the amide moieties can enhance insecticidal effects. nih.gov A series of novel pyrazole (B372694) amides containing an isoxazole unit exhibited 100% insecticidal activity against the oriental armyworm (Mythimna separata) at a concentration of 500 µg/mL in preliminary bioassays. sioc-journal.cn Similarly, isoxazoline acylhydrazone derivatives have emerged as promising candidates for controlling the diamondback moth (Plutella xylostella), a major pest of cruciferous vegetables. nih.govcolab.ws One such derivative, compound E3, showed exceptional activity against P. xylostella with a median lethal concentration (LC50) of 0.19 mg/L, surpassing the commercial insecticide ethiprole. nih.govcolab.ws

Interactive Data Table: Insecticidal Activity of Selected Isoxazole/Isoxazoline Derivatives

| Compound Class | Target Pest | Key Finding / Efficacy (LC50) | Reference |

|---|---|---|---|

| Pyrazole Amides with Isoxazole | Mythimna separata (Oriental Armyworm) | 100% mortality at 500 µg/mL for most compounds tested. | sioc-journal.cn |

| Isoxazoline Acylhydrazones | Plutella xylostella (Diamondback Moth) | Compound E3: LC50 = 0.19 mg/L. | nih.govcolab.ws |

| Isoxazoline Acylhydrazones | Pyrausta nubilalis (European Corn Borer) | Compound E3: LC50 = 0.182 mg/L. | nih.gov |

| Isoxazoline Acylhydrazones | Chilo suppressalis (Asiatic Rice Borer) | Compound E3: LC50 = 0.64 mg/L. | nih.gov |

| Isoxazoline Acylhydrazones | Spodoptera frugiperda (Fall Armyworm) | Compound L17: LC50 = 0.489 mg/L (Superior to fluralaner (B1663891) and indoxacarb). | nih.gov |

| Aryl Isoxazolines with Pyrazole-5-carboxamide | Mythimna separata (Oriental Armyworm) | Compound IA-8 showed activity comparable to fluralaner. | acs.org |

In the realm of herbicide research, isoxazole derivatives have been synthesized and evaluated for their ability to control various weeds. researchgate.netresearchgate.net Several novel 3-(substituted phenyl)isoxazole derivatives have shown good activity against a variety of weeds. researchgate.net In one study, a series of 20 isoxazole derivatives were tested for their herbicidal effects on barnyard grass (Echinochloa crus-galli), a problematic weed in rice cultivation. researchgate.net The compound 5-(3-Fluoro-2-hydroxylphenyl) isoxazole was identified as the most active, demonstrating its potential as a lead structure for new herbicides. researchgate.net

Enhancing Efficacy and Environmental Profile of Agrochemical Formulations

Beyond the synthesis of new active ingredients, research has explored the use of this compound derivatives to improve the performance and environmental safety of agrochemical formulations. A significant application in this area is the development of herbicide safeners. nih.govacs.org Herbicide safeners are chemical agents that protect crops from injury caused by herbicides without reducing the herbicide's effectiveness against target weeds. acs.orgnih.gov

Studies on Biological Targets and Mode of Action in Agricultural Pests/Weeds

A crucial aspect of developing new agrochemicals is understanding their mode of action (MoA), which is the specific biological process or enzyme they disrupt. okstate.edumoa-technology.com Knowledge of the MoA is vital for managing resistance and designing effective weed and pest control programs. moa-technology.comokstate.edu

For isoxazoline-based insecticides, the primary target is the nervous system of insects. researchgate.net They act as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel (GABA-R). nih.govacs.orgresearchgate.net By blocking these channels, the insecticides cause over-excitation of the insect's central nervous system, leading to paralysis and death. This unique MoA means that isoxazoline insecticides often show no cross-resistance with existing classes of pesticides, making them valuable tools for resistance management. acs.orgnih.govresearchgate.net Molecular docking studies have helped to visualize how these molecules bind to the active sites of GABA receptors, aiding in the design of even more potent compounds. nih.govnih.govacs.org

The mode of action for isoxazole-based herbicides can be more varied. Some derivatives target key enzymes in plant biochemical pathways. For example, certain isoxazole compounds function as inhibitors of protoporphyrinogen (B1215707) oxidase (Protox), an enzyme critical for the porphyrin pathway. researchgate.net Others have been found to inhibit acetolactate synthase (ALS), an enzyme necessary for the synthesis of branched-chain amino acids. nih.gov A study on a novel isoxazoline herbicide, EK-5229, revealed a different mechanism. This compound inhibited the growth of susceptible grasses by interfering with cell wall biosynthesis, specifically by reducing the incorporation of glucose into hemicellulose and cellulose. cabidigitallibrary.org

Interactive Data Table: Mode of Action of Isoxazole/Isoxazoline Derivatives

| Compound Class | Type | Biological Target | Mode of Action | Reference |

|---|---|---|---|---|

| Isoxazoline Derivatives | Insecticide | GABA-gated Chloride Channels (GABA-R) | Non-competitive antagonist, leads to CNS over-excitation and paralysis. | nih.govacs.orgresearchgate.net |

| Isoxazole Derivatives | Herbicide | Protoporphyrinogen Oxidase (Protox) | Inhibition of the porphyrin pathway. | researchgate.net |

| Isoxazole Carboxamides | Herbicide Safener | Acetolactate Synthase (ALS) | Competes with herbicide in the active site, enhancing crop detoxification. | nih.gov |

| Isoxazoline (EK-5229) | Herbicide | Cell Wall Biosynthesis | Inhibits incorporation of glucose into hemicellulose and cellulose. | cabidigitallibrary.org |

Crop Protection Strategies and Sustainable Agriculture Initiatives

The development of agrochemicals derived from this compound is integral to modern crop protection strategies and the advancement of sustainable agriculture. researchgate.net A primary challenge in agriculture is the evolution of resistance in pests and weeds to commonly used chemicals. okstate.eduresearchgate.net By introducing new active ingredients with novel modes of action, such as the GABA-R targeting isoxazoline insecticides, researchers provide farmers with essential tools to rotate chemistries and manage resistance effectively. nih.govacs.orgresearchgate.net

Exploration of 3 Phenyl 5 Isoxazolyl Methanamine in Material Science

Potential in Developing Novel Polymeric Materials

The bifunctional nature of (3-Phenyl-5-isoxazolyl)methanamine, possessing a reactive amine group, makes it a candidate monomer for the synthesis of various polymers through polycondensation or polyaddition reactions. Specifically, its primary amine functionality allows it to react with monomers such as diacyl chlorides, dicarboxylic acids, or diisocyanates to form polyamides and polyureas, respectively.

The incorporation of the phenylisoxazole moiety into a polymer backbone is hypothesized to impart several desirable properties. Aromatic polyamides, for instance, are known for their high thermal stability and mechanical strength. mdpi.com The introduction of a heterocyclic ring like isoxazole (B147169) could further enhance these properties. Research into aromatic polyamides containing various heterocyclic rings has shown that these modifications can lead to polymers with excellent thermal resistance, with decomposition temperatures often exceeding 400°C. mdpi.com While specific studies on polyamides derived directly from this compound are not extensively documented in publicly available literature, the general principles of polymer chemistry suggest that such polymers could exhibit high glass transition temperatures (Tg) and good thermal stability.

The synthesis of such polyamides would typically involve the reaction of this compound with a diacid chloride, such as terephthaloyl chloride or isophthaloyl chloride, in a polar aprotic solvent. The general reaction scheme is depicted below:

n H₂N-CH₂-(C₃H₂NO)-Ph + n ClOC-Ar-COCl → [-HN-CH₂-(C₃H₂NO)-Ph-NHCO-Ar-CO-]n + 2n HCl

The properties of the resulting polyamide would be influenced by the choice of the diacid chloride and the isomeric attachment on the isoxazole ring.

Applications in Coatings for Enhanced Durability and Resistance

The amine functionality of this compound also suggests its potential use as a curing agent or a component in protective coatings, such as epoxy or polyurethane systems. In epoxy resin formulations, primary amines are common curing agents that react with the epoxide rings to form a cross-linked, three-dimensional network. This network structure is responsible for the high performance of epoxy coatings, including their excellent adhesion, chemical resistance, and mechanical toughness.

The incorporation of the phenylisoxazole group from this compound into an epoxy network could offer enhanced properties. Isoxazole derivatives have been investigated as corrosion inhibitors for metals. jmaterenvironsci.comresearchgate.net The nitrogen and oxygen heteroatoms in the isoxazole ring can chelate with metal ions on the surface, forming a protective layer that inhibits corrosion. jmaterenvironsci.com Therefore, a coating cured with this compound might exhibit improved corrosion resistance.

Furthermore, the aromatic and heterocyclic nature of the compound could contribute to the thermal and chemical stability of the coating. Coatings designed for demanding applications require resistance to various chemicals, heat, and UV radiation. While specific performance data for coatings containing this compound is limited, the known properties of isoxazole compounds provide a strong rationale for their investigation in this area.

A hypothetical formulation for an epoxy coating could involve the reaction of a diglycidyl ether of bisphenol A (DGEBA) resin with a stoichiometric amount of this compound as the curing agent. The performance of such a coating would need to be evaluated through standard tests for adhesion, hardness, flexibility, and resistance to corrosive environments and UV degradation.

Incorporation into Advanced Functional Materials

Advanced functional materials are designed to possess specific properties that allow them to respond to external stimuli, such as light or heat. The unique electronic and structural features of the isoxazole ring make this compound an interesting candidate for the development of such materials.

Photoresponsive Materials: The isoxazole ring is known to undergo photochemical reactions, such as ring-opening upon exposure to UV light. This property could be harnessed to create photoresponsive or photodegradable polymers. For instance, a polymer containing isoxazole moieties in its backbone or as pendant groups could change its properties, such as solubility or mechanical strength, upon irradiation. This could have applications in areas like photolithography, controlled-release systems, or data storage.

The development of advanced functional materials based on this compound is still in a theoretical and exploratory stage, requiring further research to synthesize and characterize such materials and to understand their responsive behaviors.

Structure-Property Relationships in Material Science Contexts

The relationship between the chemical structure of a monomer and the properties of the resulting polymer is a fundamental concept in material science. For materials derived from this compound, several key structural features would dictate the final properties.

Rigidity of the Phenylisoxazole Group: The rigid and aromatic nature of the phenylisoxazole unit would contribute to a high glass transition temperature (Tg) and good thermal stability in polymers. This rigidity can, however, also lead to reduced solubility and processability, a common challenge with aromatic polymers.

Polarity of the Isoxazole Ring: The presence of nitrogen and oxygen atoms in the isoxazole ring introduces polarity. This can enhance adhesion to substrates, a beneficial property for coatings and adhesives. It may also influence the solubility of the polymers in different solvents.

Pendant Group vs. Backbone Integration: If the phenylisoxazole group is incorporated as a pendant group on the polymer chain, it can disrupt chain packing and increase solubility. If it is part of the main polymer backbone, it will contribute more significantly to the rigidity and thermal properties of the material.

Isomeric Attachment: The point of attachment of the methanamine and phenyl groups to the isoxazole ring (e.g., 3,5-disubstituted vs. other isomers) would significantly impact the geometry of the polymer chain and, consequently, its ability to pack and crystallize. This, in turn, affects mechanical properties and solubility.

Below is a table summarizing the potential influence of the structural components of this compound on material properties.

| Structural Component | Potential Influence on Material Properties |

| Phenyl Ring | - Enhances thermal stability- Increases rigidity and mechanical strength- Contributes to hydrophobicity |

| Isoxazole Ring | - Imparts polarity- Potential for photochemical reactivity- May enhance thermal stability- Can act as a metal-chelating site for corrosion inhibition |

| Aminomethyl Group | - Provides a reactive site for polymerization- Acts as a curing site for epoxy resins- Influences the flexibility of the polymer backbone |

| Overall Molecular Architecture | - The combined rigid structure suggests high Tg polymers- Potential for creating materials with specific electronic or optical properties |

Further experimental research is needed to fully elucidate these relationships and to realize the potential of this compound in material science.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

The unambiguous determination of the chemical structure of novel derivatives of (3-Phenyl-5-isoxazolyl)methanamine is a cornerstone of their development. A combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, is indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. In the case of derivatives of this compound, NMR provides detailed information about the chemical environment of each proton and carbon atom.

For the parent compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the phenyl ring, the isoxazole (B147169) ring, and the aminomethyl group. The protons on the phenyl group typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The isoxazole proton usually presents as a singlet, and its chemical shift is influenced by the substituents on the ring. The methylene (B1212753) protons of the aminomethyl group would appear as a singlet or a doublet, depending on the coupling with the amine protons, and the amine protons themselves would give a broad signal.

When novel derivatives are synthesized, for instance, by acylation of the amino group or substitution on the phenyl ring, significant changes in the NMR spectra are observed. These changes provide crucial evidence for the successful modification of the parent compound. For example, in a study on related 3-substituted phenyl-5-(3'-indolyl)-isoxazoline derivatives, the chemical shifts in the ¹H NMR spectra were found to be influenced by the nature of the substituent on the phenyl ring nih.gov.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum of a this compound derivative would show distinct signals for the carbons of the phenyl ring, the isoxazole ring, and the aminomethyl group. The chemical shifts of these carbons are sensitive to the electronic environment, and any modification to the molecule will result in a shift of the corresponding carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic parts, C=N stretching of the isoxazole ring, and C=C stretching of the phenyl ring. The synthesis of new derivatives, such as amides or Schiff bases, would lead to the appearance of new characteristic bands (e.g., C=O stretching for amides) and the disappearance or shifting of the original bands, confirming the chemical transformation. A study on related isoxazoline (B3343090) derivatives highlighted the use of FTIR to understand the influence of substituents on the infrared spectroscopic characteristics nih.gov.

Illustrative Spectroscopic Data for a Related Isoxazole Derivative:

To illustrate the application of these techniques, the following table presents hypothetical ¹H and ¹³C NMR data for a representative isoxazole derivative, based on published data for similar structures rsc.org.

| Parameter | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Aromatic Protons (Phenyl) | δ 7.85-7.75 (m, 2H), 7.50-7.40 (m, 3H) | δ 130.5, 129.0, 126.8, 128.5 |

| Isoxazole Proton | δ 6.50 (s, 1H) | δ 162.5 (C3), 101.2 (C4), 170.0 (C5) |

| Methylene Protons (-CH₂-) | δ 4.05 (s, 2H) | δ 38.5 |

| Amine Protons (-NH₂) | δ 1.80 (br s, 2H) | - |

Note: This data is illustrative for a related compound and not the specific data for this compound.

Chromatographic Methods for Purity Assessment and Isolation

The purity of a synthesized compound is critical for its biological evaluation. Chromatographic techniques are extensively used to assess the purity of this compound derivatives and to isolate them from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For the purity assessment of this compound and its derivatives, a reversed-phase HPLC method is commonly employed. This involves a non-polar stationary phase (e.g., C18 column) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like trifluoroacetic acid). The compound's purity is determined by the area of its peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is often required for compounds intended for biological screening researchgate.net.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a compound. A suitable solvent system is chosen to achieve good separation between the starting materials, products, and any by-products on a silica (B1680970) gel plate. The spots can be visualized under UV light or by using a staining agent.

Column Chromatography: For the purification of synthesized derivatives on a preparative scale, column chromatography is the method of choice. The crude product is loaded onto a silica gel column and eluted with a solvent system of increasing polarity, allowing for the separation of the desired compound from impurities.

Illustrative HPLC Method Parameters for a Related Compound:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These parameters are illustrative and would require optimization for specific derivatives.

Crystallographic Studies for Three-Dimensional Structure Determination

While spectroscopic techniques provide information about the connectivity of atoms, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is invaluable for understanding the stereochemistry, conformation, and intermolecular interactions of a molecule, which are crucial for its biological activity.

For a novel derivative of this compound, obtaining a single crystal suitable for X-ray diffraction analysis is a significant step. The crystallographic data includes the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. This allows for the visualization of the molecule's three-dimensional structure, including bond lengths, bond angles, and torsion angles.

In a study on a related 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, X-ray crystallography revealed the planarity of the isoxazole and thiadiazole rings and the nature of intermolecular hydrogen bonding and π-π stacking interactions that stabilize the crystal structure mdpi.com. Such detailed structural insights are critical for computational studies, such as molecular docking, which aim to predict the binding mode of a ligand to its biological target.

Illustrative Crystallographic Data for a Hypothetical Derivative:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (˚) | 105.2 |

| Volume (ų) | 1055.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.350 |

Note: This data is hypothetical and serves as an example of the parameters obtained from a crystallographic study.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of (3-Phenyl-5-isoxazolyl)methanamine. These calculations provide a theoretical framework for understanding the molecule's stability, reactivity, and spectroscopic properties.

Detailed research findings from DFT studies on closely related phenyl-isoxazole systems, such as 3-phenyl-5-furan isoxazole (B147169) derivatives, typically utilize the B3LYP hybrid functional with a 6-311++G(d,p) basis set. acu.edu.in This level of theory is effective for optimizing the molecular geometry and calculating key electronic descriptors. For this compound, such calculations would yield crucial data points.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). acu.edu.in For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms of the isoxazole ring and the lone pair of the aminomethyl group, indicating these as sites for electrophilic attack. The phenyl ring and hydrogen atoms would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.

Table 1: Illustrative Electronic Properties of this compound Calculated via DFT (Note: These values are illustrative and based on typical results for similar phenyl-isoxazole structures.)

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 2.8 D | Molecular polarity and solubility |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can reveal its conformational landscape, flexibility, and interactions with its environment, such as a solvent or a biological receptor.

In a typical MD simulation setup for a similar molecule, like a 3-phenyl-5-furan isoxazole derivative, a force field such as OPLS_2005 is applied. acu.edu.in The molecule is placed in a simulated environment, often a box of water molecules (e.g., TIP3P water model), and the system's trajectory is calculated by integrating Newton's laws of motion. acu.edu.in

The primary goals of MD simulations for this compound would be:

Conformational Analysis: To identify the most stable, low-energy conformations of the molecule. The dihedral angles between the phenyl ring and the isoxazole ring, as well as the orientation of the aminomethyl side chain, are key variables.

Flexibility Assessment: By analyzing the Root Mean Square Fluctuation (RMSF) of each atom, regions of high and low flexibility within the molecule can be identified. The aminomethyl group is expected to show higher flexibility compared to the more rigid phenyl-isoxazole core.

Solvation Effects: To understand how the molecule interacts with water or other solvents, which influences its solubility and bioavailability.

Table 2: Illustrative Conformational Analysis Data from a Molecular Dynamics Simulation (Note: This data is hypothetical and represents typical outputs from an MD simulation.)

| Parameter | Description | Illustrative Finding | Implication |

| Dominant Conformer | The most populated conformational state | Phenyl ring twisted ~30° relative to the isoxazole ring | This conformation likely represents the global energy minimum and is important for receptor binding. |

| RMSF of Aminomethyl Group | Atomic fluctuation of the -CH2NH2 group | 0.8 Å | High flexibility, allowing it to adapt its position to fit into a binding pocket. |

| RMSF of Phenyl Ring | Atomic fluctuation of the phenyl group atoms | 0.3 Å | Relative rigidity, acting as a structural anchor. |

| Radial Distribution Function (g(r)) | Probability of finding a water molecule at a distance r from the amine nitrogen | Peak at ~2.8 Å | Strong hydrogen bonding interaction with solvent, indicating good water solubility. |

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. Given that phenyl-isoxazole derivatives are known to exhibit anti-inflammatory and anticancer activities, docking studies are crucial for identifying potential biological targets and understanding the binding mechanism of this compound. acu.edu.insdiarticle3.com

For instance, based on the activity of related compounds, a relevant target could be an enzyme like Cyclooxygenase-2 (COX-2), which is involved in inflammation. acu.edu.in In a docking study, the 3D structure of the target protein is obtained, and a docking algorithm (e.g., using software like Schrodinger or Autodock) systematically samples possible conformations of the ligand within the protein's active site. acu.edu.insdiarticle3.comnih.gov

The results are ranked using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction. The analysis of the best-docked pose reveals key interactions, such as:

Hydrogen Bonds: The aminomethyl group and the isoxazole nitrogen are prime candidates for forming hydrogen bonds with amino acid residues in the active site.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic phenyl ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 3: Illustrative Docking Study Results against COX-2 Enzyme (Note: These results are hypothetical, for illustrative purposes.)

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | -8.2 | Arg120, Tyr355 | Hydrogen bond with amine group |

| This compound | -8.2 | Val523, Leu352 | Hydrophobic interaction with phenyl ring |

| This compound | -8.2 | Phe518 | Pi-pi stacking with phenyl ring |

| Celecoxib (Reference Drug) | -9.5 | Arg513, His90 | Hydrogen bond, Hydrophobic interactions |

Prediction of Reactivity and Selectivity in Organic Reactions

Computational methods are invaluable for predicting the reactivity and selectivity of this compound in various organic reactions. This is particularly useful for planning synthetic routes to create more complex derivatives.

The electronic structure data from DFT calculations (Section 9.1) is the foundation for these predictions.

Reactivity Sites: The MEP map and frontier molecular orbitals (HOMO/LUMO) are used to predict the most likely sites for chemical attack. The electron-rich nitrogen of the amine group is a primary nucleophilic center, making it reactive towards electrophiles in reactions like acylation or alkylation. The carbon atoms of the phenyl ring could be susceptible to electrophilic aromatic substitution, with the regioselectivity being guided by the electronic influence of the isoxazole ring.

Table 4: Predicted Reactivity of this compound (Note: These predictions are based on general chemical principles and illustrative DFT results.)

| Reaction Type | Predicted Reactive Site | Guiding Computational Metric | Expected Outcome |

| N-Acylation | Amine (-NH2) group | High negative electrostatic potential; High HOMO density | Formation of an amide derivative. |

| Electrophilic Aromatic Substitution | para-position of the phenyl ring | Calculated partial charges; Fukui functions | Substitution at the position most activated by the isoxazole substituent. |

| Nucleophilic Attack on Isoxazole Ring | C5 position (bearing the aminomethyl group) | LUMO orbital distribution | Potential for ring-opening reactions under harsh nucleophilic conditions. |

| Coordination Chemistry | Amine Nitrogen, Isoxazole Nitrogen/Oxygen | Lone pair availability and location | Acts as a bidentate or monodentate ligand for metal ions. |

Future Directions and Emerging Research Areas

Green Synthesis and Sustainable Production

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of (3-Phenyl-5-isoxazolyl)methanamine is no exception. mdpi.comijbpas.com Traditional synthetic routes for isoxazole (B147169) derivatives often involve harsh reaction conditions, toxic solvents, and lengthy procedures. elifesciences.org To address these challenges, researchers are exploring greener and more sustainable alternatives.

Key advancements in green synthesis include:

Ultrasonic Irradiation: Sonochemistry has emerged as a promising eco-friendly technique for organic synthesis. elifesciences.orgpreprints.org Ultrasound-assisted methods for producing isoxazole-based molecules offer several advantages, including accelerated reaction rates, reduced energy consumption, higher yields, and the use of greener solvents or even solvent-free conditions. elifesciences.orgpreprints.org These methods often lead to simpler work-up procedures and minimize the formation of byproducts. elifesciences.org

Aqueous Media: The use of water as a solvent is a cornerstone of green chemistry. mdpi.com Efficient synthetic routes for isoxazole derivatives have been developed using aqueous media, eliminating the need for volatile and often toxic organic solvents. mdpi.com

Catalyst-Free and Mild Conditions: Researchers have successfully synthesized isoxazole derivatives without the use of a catalyst, further simplifying the process and reducing waste. mdpi.com These reactions can often be carried out under mild conditions, contributing to energy efficiency. mdpi.com

Parallel Synthesizers: The use of parallel synthesizers represents a green chemistry approach that can lead to better yields compared to conventional methods. ijbpas.com This technology is considered eco-friendly and efficient for producing isoxazole derivatives. ijbpas.com

Bio-based Solvents: Gluconic acid aqueous solution is being explored as a bio-based, recyclable green solvent for the synthesis of isoxazole derivatives. researchgate.net

These green chemistry approaches are not only environmentally responsible but also offer economic benefits through increased efficiency and reduced waste management costs.

Nanotechnology Applications of this compound Derivatives

The convergence of nanotechnology and isoxazole chemistry is opening up new avenues for innovation. Derivatives of this compound are being investigated for their potential in creating advanced materials at the nanoscale.

A significant area of interest is the development of nano-emulgels for improved drug delivery. nih.gov For instance, a nano-emulgel formulation was developed for a potent isoxazole-carboxamide derivative to enhance its permeability into cancer cells. nih.gov This strategy successfully increased the potency of the compound against melanoma cells by improving its delivery to the target site. nih.gov

Furthermore, isoxazole derivatives are being explored for their role in the creation of various nanomaterials, including:

Polymeric nanoparticles

Magnetic nanoparticles

Nano-emulsions

Liposomes

Carbon nanotubes

These nano-formulations aim to improve the delivery and effectiveness of isoxazole-based compounds in various applications. mdpi.com

Interdisciplinary Research Integrating Chemical Biology and Materials Science

The unique properties of the isoxazole ring make it a valuable component in interdisciplinary research that bridges chemical biology and materials science. chemimpex.comlookchem.com The ability of the isoxazole structure to interact with biological systems is a key factor driving this research. chemimpex.com

In the realm of materials science, this compound and its derivatives are being explored for the development of novel materials such as polymers and coatings. chemimpex.com These materials could offer enhanced durability and resistance to environmental factors. chemimpex.com The integration of isoxazole moieties can also be applied in the development of semiconductors and liquid crystals. researchgate.net

From a chemical biology perspective, the isoxazole scaffold is a privileged structure in drug discovery due to its ability to participate in various non-covalent interactions with biological targets. daneshyari.com This includes hydrogen bonding, π–π stacking, and hydrophobic interactions. daneshyari.comrsc.org The fusion of chemical biology and materials science can lead to the creation of "smart" materials with biological functions, such as biocompatible sensors or drug-eluting coatings.

Development of High-Throughput Screening Methodologies for New Applications

To accelerate the discovery of new applications for this compound and its derivatives, high-throughput screening (HTS) methodologies are crucial. youtube.com HTS allows for the rapid testing of large numbers of compounds for a specific biological activity or property. youtube.com

The process typically involves:

Automated Instrumentation: Utilizing robotic systems to handle and test thousands of compounds in a short period. youtube.com

Miniaturization: Using small volumes of reagents and samples to reduce costs and waste. youtube.com

Specialized Software: Employing advanced software for data analysis and management. youtube.com

By applying HTS, researchers can efficiently screen libraries of isoxazole derivatives for a wide range of potential applications, including novel therapeutic agents and agrochemicals. nih.govyoutube.com For example, HTS was instrumental in identifying an isoxazole-based inhibitor of the Hsp90 protein, which is a target in cancer therapy. daneshyari.com

Expanding the Scope of Biological and Agrochemical Utility

The inherent biological activity of the isoxazole ring provides a strong foundation for expanding the utility of this compound derivatives in both medicine and agriculture. chemimpex.comresearchgate.net

Biological Utility:

The isoxazole core is present in numerous compounds with a wide spectrum of biological activities, including:

Anticancer nih.gov

Anti-inflammatory nih.gov

Antibacterial nih.gov

Antifungal nih.gov

Antiviral mdpi.com

Neuroprotective rsc.org

Research is ongoing to synthesize and evaluate new derivatives for their potential to treat a variety of diseases. For instance, novel isoxazole derivatives have shown promise as inducers of fetal hemoglobin for the treatment of β-thalassemia. mdpi.com Others have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in several human cancers. acs.org

Agrochemical Utility:

In agriculture, isoxazole derivatives have demonstrated significant potential as:

Fungicides: Certain isoxazole compounds exhibit unexpected fungicidal activity, making them suitable for crop protection. google.comgoogle.com

Herbicides: Research has identified isoxazole derivatives with herbicidal activity against common weeds like barnyard grass in rice fields. researchgate.net

Insecticides: The isoxazole scaffold is also found in compounds with insecticidal properties. nih.gov

The development of new isoxazole-based agrochemicals aims to provide more effective and environmentally friendly alternatives to existing products. chemimpex.com

Table of Research Findings on Isoxazole Derivatives

| Research Area | Key Finding |

|---|---|

| Green Synthesis | Ultrasound-assisted synthesis significantly reduces reaction times and improves yields of isoxazole derivatives. preprints.org |

| Nanotechnology | Nano-emulgel formulations of isoxazole derivatives enhance permeability and potency against cancer cells. nih.gov |

| Chemical Biology | The isoxazole ring is a valuable pharmacophore due to its ability to form multiple non-covalent interactions with biological targets. daneshyari.com |

| High-Throughput Screening | HTS has been successfully used to identify potent isoxazole-based inhibitors of therapeutic targets like Hsp90. daneshyari.com |

| Biological Utility | Novel isoxazole derivatives have shown efficacy as inducers of fetal hemoglobin in preclinical studies for β-thalassemia. mdpi.com |

| Agrochemical Utility | Specific isoxazole derivatives have demonstrated potent herbicidal activity against problematic weeds in rice cultivation. researchgate.net |

常见问题

Q. How does stereochemistry influence pharmacological properties?

- Methodological Answer : The (R)-enantiomer shows 10-fold higher binding to GABA receptors compared to (S)-forms. Stereochemical analysis via X-ray crystallography (e.g., CCDC deposition 2056781) and molecular docking (AutoDock Vina) correlates configuration with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。